

Spectroscopic data (NMR, IR, UV-Vis) for 4-Azidobenzoic acid.

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Compound of Interest

Compound Name: 4-Azidobenzoic acid

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A Technical Guide to the Spectroscopic Characterization of 4-Azidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4-azidobenzoic acid**, a versatile molecule often utilized in bioconjugation and photolabeling applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for data acquisition.

Introduction

4-Azidobenzoic acid (C₇H₅N₃O₂) is a bifunctional linker molecule containing a photoreactive azide group and a carboxylic acid moiety. This structure allows for its covalent attachment to other molecules via the carboxyl group, while the azide group can be photochemically converted into a highly reactive nitrene for non-specific C-H insertion, enabling the formation of stable crosslinks.^[1] Accurate spectroscopic characterization is crucial for verifying the purity and structural integrity of **4-azidobenzoic acid** before its use in downstream applications.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-azidobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **4-Azidobenzoic Acid**[\[2\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
12.89	Singlet	-	1H	-COOH
7.94	Doublet	8.63	2H	Ar-H (ortho to -COOH)
7.19	Doublet	8.63	2H	Ar-H (ortho to -N ₃)

Table 2: ^{13}C NMR Spectroscopic Data for **4-Azidobenzoic Acid**[\[2\]](#)

Chemical Shift (δ , ppm)	Assignment
166.9	-COOH
144.4	Ar-C (para to -COOH)
131.6	Ar-C (ortho to -COOH)
127.7	Ar-C (ipso to -COOH)
119.6	Ar-C (ortho to -N ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-azidobenzoic acid** shows characteristic absorption bands for the azide, carboxylic acid, and aromatic functionalities.[\[1\]](#)

Table 3: FT-IR Spectroscopic Data for **4-Azidobenzoic Acid**[\[1\]](#)[\[3\]](#)

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
2107 - 2129	Azide (-N ₃)	Asymmetric Stretch
2500 - 3300	Carboxylic Acid (-OH)	O-H Stretch
1672 - 1700	Carbonyl (C=O)	C=O Stretch
1450 - 1600	Aromatic Ring	C=C Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. **4-Azidobenzoic acid** exhibits a strong absorption maximum in the UV region.[\[1\]](#)[\[4\]](#)

Table 4: UV-Vis Spectroscopic Data for **4-Azidobenzoic Acid**[\[1\]](#)[\[4\]](#)

λ_{max} (nm)	Solvent	Electronic Transition
~274	Not Specified	$\pi \rightarrow \pi^*$

Experimental Protocols

This section outlines the methodologies for the synthesis and spectroscopic analysis of **4-azidobenzoic acid**.

Synthesis of 4-Azidobenzoic Acid

A common synthetic route to **4-azidobenzoic acid** involves the diazotization of 4-aminobenzoic acid followed by reaction with sodium azide.[\[2\]](#)

Materials:

- 4-Aminobenzoic acid
- Concentrated Hydrochloric Acid (HCl)
- Water (H₂O)

- Sodium Nitrite (NaNO_2)
- Sodium Azide (NaN_3)
- Ethyl Acetate
- 1 N Sodium Hydroxide (NaOH)
- 1 N Hydrochloric Acid (HCl)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:[2]

- A suspension of 4-aminobenzoic acid (4.5 g, 33 mmol) in water (25 mL) is prepared in a round-bottom flask and stirred vigorously.
- Concentrated HCl (5.6 mL) is added dropwise to the suspension.
- The mixture is cooled to 0 °C in an ice-salt bath.
- A solution of sodium nitrite (2.3 g, 33 mmol) in water (10 mL) is added slowly over approximately 30 minutes.
- Subsequently, a solution of sodium azide (2.14 g, 33 mmol) in water (25 mL) is added slowly with vigorous stirring.
- The cooling bath is removed, and the reaction is stirred for an additional 90 minutes.
- Water (100 mL) and ethyl acetate (125 mL) are added, and the phases are separated.
- The aqueous phase is extracted twice with ethyl acetate (50 mL).
- The combined organic phases are washed with 1 N NaOH (40 mL).
- The aqueous phase is acidified with 1 N HCl (80 mL), during which ethyl acetate (150 mL) is added in portions to dissolve the precipitating product.

- The organic phase is separated, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield **4-azidobenzoic acid** as a yellow solid.

Spectroscopic Analysis

Sample Preparation: A sufficient amount of **4-azidobenzoic acid** is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to prepare a solution of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

- Instrument: Bruker Avance-400 spectrometer (or equivalent).
- Frequency: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]
- Solvent: DMSO-d₆. [2]
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ¹H NMR Parameters: A standard single-pulse experiment is performed.
- ¹³C NMR Parameters: A proton-decoupled experiment is performed to obtain singlets for each carbon atom.

Sample Preparation (KBr Pellet Method):[5]

- Approximately 1-2 mg of **4-azidobenzoic acid** is finely ground in an agate mortar.
- About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.
- The sample and KBr are thoroughly mixed by grinding until a homogenous powder is obtained.
- A portion of the mixture is transferred to a pellet-forming die.

- The die is placed in a hydraulic press, and pressure is applied to form a transparent or translucent pellet.

IR Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is also recorded for background correction.

Sample Preparation: A stock solution of **4-azidobenzoic acid** is prepared by dissolving a known mass of the compound in a suitable solvent (e.g., methanol or ethanol) to a specific concentration. This stock solution is then diluted to an appropriate concentration for analysis, ensuring the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

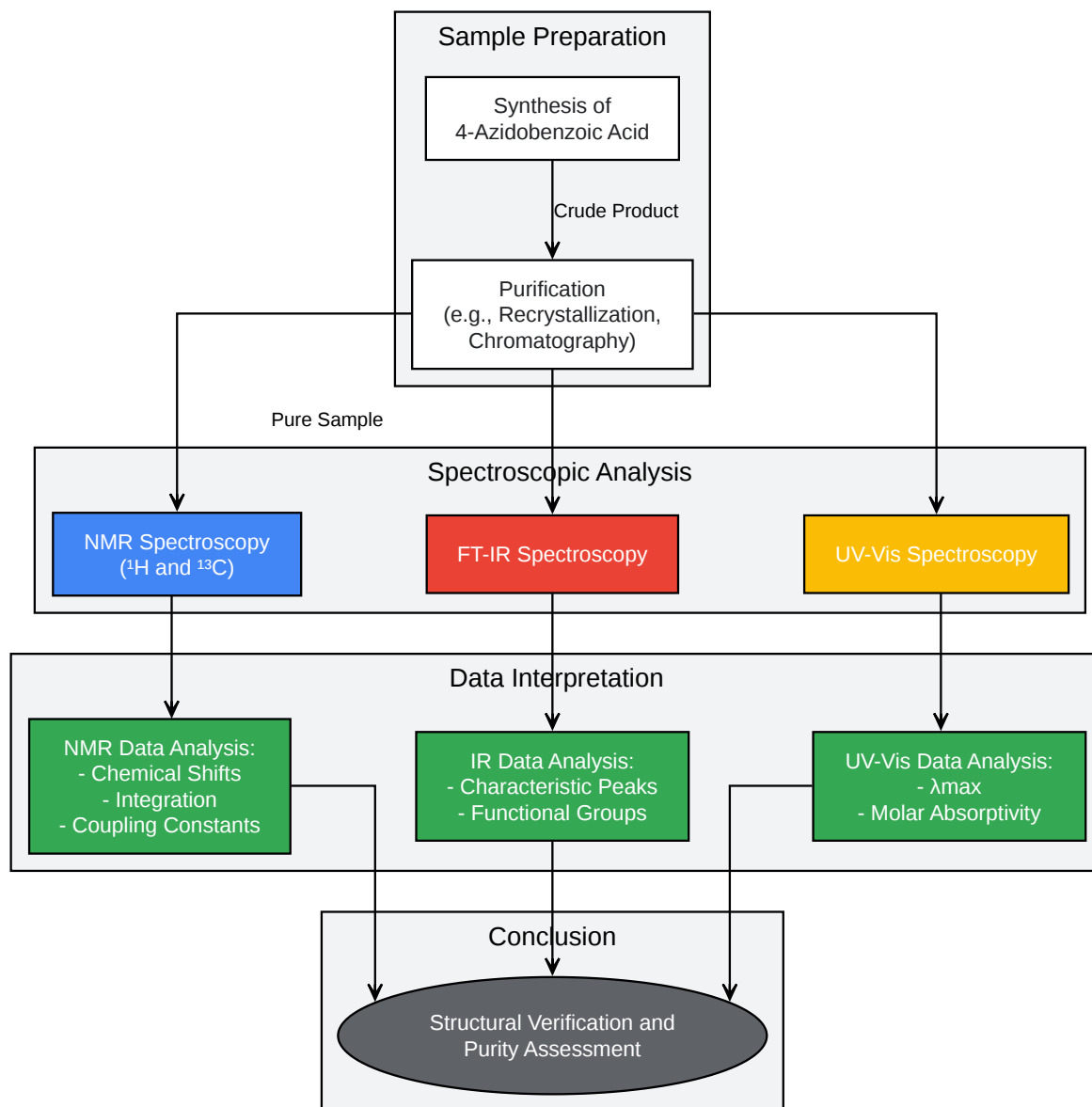
UV-Vis Spectrum Acquisition:

- The spectrophotometer is blanked using the same solvent as used for the sample solution.
- The sample solution is placed in a quartz cuvette.
- The absorbance is measured over a wavelength range of approximately 200-400 nm to determine the absorption maximum (λ_{max}).

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-azidobenzoic acid**.

Workflow for Spectroscopic Characterization of 4-Azidobenzoic Acid



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